4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
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Overview
Description
4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 4-methylphenylsulfonamido group and a pyridin-4-ylthiazol-2-yl group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole derivative.
Sulfonamide Formation: The 4-methylphenylsulfonamido group is formed by reacting 4-methylbenzenesulfonyl chloride with an amine derivative of the benzamide under basic conditions.
Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the sulfonamide-benzamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated pyridine derivatives, nucleophiles (amines, thiols)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyridine rings are crucial for binding interactions, while the sulfonamide group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-5-yl)benzamide
Uniqueness
4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c1-15-2-8-19(9-3-15)31(28,29)26-18-6-4-17(5-7-18)21(27)25-22-24-20(14-30-22)16-10-12-23-13-11-16/h2-14,26H,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRVVDGFOSTLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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